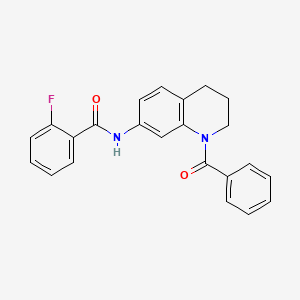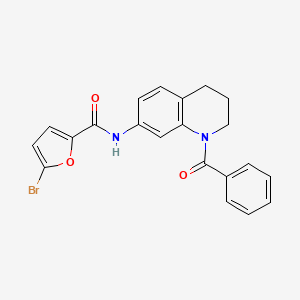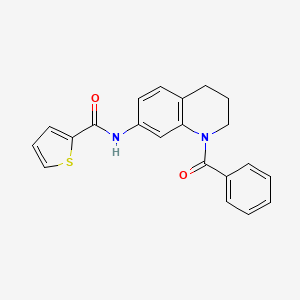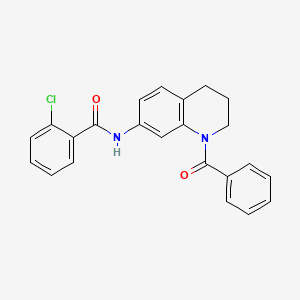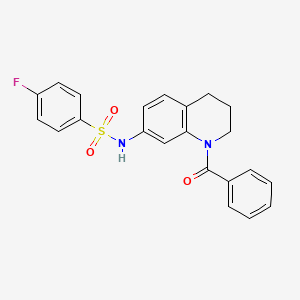
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
N-benzoyl-THQ has been used in a range of scientific research studies. In cell signaling studies, it has been used to investigate the effects of various cell signaling pathways, such as the Wnt/β-catenin and MAPK pathways. It has also been used to study the molecular mechanisms of drug action, as well as to develop new drugs and treatments. In addition, it has been used in studies to investigate the effects of various drugs on the body, as well as to study the effects of various environmental factors on the body.
作用機序
N-benzoyl-THQ acts by binding to specific receptors on the surface of cells. Once bound, it can activate or inhibit various cell signaling pathways, depending on the type of receptor that it binds to. It has been shown to activate the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation, as well as the MAPK pathway, which is involved in cell survival and death. In addition, it has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects
N-benzoyl-THQ has been shown to have a range of biochemical and physiological effects. In studies, it has been shown to activate the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation, as well as the MAPK pathway, which is involved in cell survival and death. In addition, it has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to reduce oxidative stress and to protect cells from damage caused by free radicals.
実験室実験の利点と制限
N-benzoyl-THQ has several advantages and limitations when used in lab experiments. One of the main advantages is that it is a relatively low-cost compound, which makes it an attractive option for researchers. In addition, it is relatively easy to synthesize, which makes it a useful compound for a range of experiments. However, it is important to note that N-benzoyl-THQ can be toxic in high concentrations, which can limit its use in some experiments.
将来の方向性
There are a range of potential future directions for the use of N-benzoyl-THQ in scientific research. One potential direction is to further investigate the effects of N-benzoyl-THQ on cell signaling pathways, particularly the Wnt/β-catenin and MAPK pathways. Another potential direction is to investigate the effects of N-benzoyl-THQ on the production of inflammatory cytokines, such as TNF-α and IL-6. In addition, further research could be done to investigate the potential therapeutic uses of N-benzoyl-THQ, such as its ability to reduce oxidative stress and protect cells from damage caused by free radicals. Finally, further research could be done to investigate the potential use of N-benzoyl-THQ in drug development and the development of new treatments.
合成法
N-benzoyl-THQ can be synthesized using a two-step synthesis process. The first step involves the condensation of 1-benzoyl-1,2,3,4-tetrahydroquinoline and cyclopentanecarboxylic acid, which can be achieved by reacting the two compounds in a basic solution. The second step involves the conversion of the resulting product into N-benzoyl-THQ, which can be done by reacting the intermediate with anhydrous hydrogen chloride in an anhydrous solvent.
特性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c25-21(16-7-4-5-8-16)23-19-12-13-20-18(15-19)11-6-14-24(20)22(26)17-9-2-1-3-10-17/h1-3,9-10,12-13,15-16H,4-8,11,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVPHKFVOZHJEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

